![molecular formula C8H12N2O B1368944 3-Methyl-5-pyrrolidin-2-ylisoxazole CAS No. 851434-82-7](/img/structure/B1368944.png)
3-Methyl-5-pyrrolidin-2-ylisoxazole
Overview
Description
3-Methyl-5-pyrrolidin-2-ylisoxazole is a compound with the molecular formula C8H12N2O . It is a member of the isoxazole family, which is a class of organic compounds characterized by a five-membered ring that includes an oxygen atom and a nitrogen atom .
Synthesis Analysis
The synthesis of 3-Methyl-5-pyrrolidin-2-ylisoxazole and similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available literature.
Molecular Structure Analysis
The molecular structure of 3-Methyl-5-pyrrolidin-2-ylisoxazole is characterized by a five-membered isoxazole ring attached to a pyrrolidine ring . The compound has a molecular weight of 152.19 g/mol . The InChI string representation of the compound is InChI=1S/C8H12N2O/c1-6-5-8 (10-11-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-5-pyrrolidin-2-ylisoxazole include a molecular weight of 152.19 g/mol, a density of 1.077g/cm3, and a boiling point of 267.7ºC at 760 mmHg . The compound also has a flash point of 115.7ºC .
Scientific Research Applications
Synthesis and Derivative Development
- Scaffold for Functionalised Isoxazoles : The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provided a convenient scaffold for creating highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, indicating its versatility in chemical synthesis (Ruano, Fajardo, & Martín, 2005).
Pharmaceutical Research
Caspase-3 Inhibition : In the search for caspase-3 inhibitors, a study synthesized sixteen 1,2,3-triazoles, finding two potent inhibitors involving methoxymethylpyrrolidinyl moieties, suggesting potential applications in pharmaceuticals (Jiang & Hansen, 2011).
Antimicrobial and Antioxidant Activities : A study on pyridyl substituted thiazolyl triazole derivatives demonstrated significant antimicrobial and antioxidant activities. Compounds with 3-pyridyl moiety exhibited high antibacterial activity against Gram-positive bacteria, while those with 4-pyridyl moiety showed notable antioxidant activity (Tay et al., 2022).
Antihypoxic Properties : Research into 1,2,4-triazole derivatives revealed their potential as antimicrobial, anti-inflammatory, and anti-hypoxic agents. Derivatives of bis-1,2,4-triazoles were studied for their anti-hypoxic action, indicating their usefulness in developing new anti-hypoxic drugs (Karpun & Parchenko, 2020).
Cyclooxygenase-1 (COX-1) Inhibitors : A series of 3,4-diarylisoxazoles were designed as selective COX-1 inhibitors, with compounds showing potential in inhibiting platelet aggregation through COX-1-dependent thromboxane A2, suggesting applications in cardiovascular diseases (Vitale et al., 2013).
Anticonvulsant Agents : A library of 3-methyl- and 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamides was synthesized and evaluated as potential anticonvulsant agents, indicating broad spectra of activity across preclinical seizure models (Obniska et al., 2016).
Corrosion Inhibition : Schiff’s bases of pyridyl substituted triazoles were investigated as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating effective inhibition and potential industrial applications (Ansari, Quraishi, & Singh, 2014).
Metabotropic Glutamate Receptor Modulation : A study on the allosteric metabotropic glutamate 7 receptor-selective negative allosteric modulator, MMPIP, showed its potential in modulating non-spatial and spatial cognitive functions without non-selective inhibitory effects on the central nervous system (Hikichi et al., 2010).
Agricultural and Horticultural Applications
- Plant Growth Retardants : Research into plant growth retardants, including those from pyridine structure, has shown their value in physiological research, particularly in understanding the regulation of terpenoid metabolism concerning phytohormones and sterols, which are related to cell division, cell elongation, and senescence (Grossmann, 1990).
Safety And Hazards
Future Directions
The future directions for research on 3-Methyl-5-pyrrolidin-2-ylisoxazole and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The pyrrolidine ring is a versatile scaffold for the development of biologically active compounds, and further exploration of its potential could lead to the discovery of new therapeutic agents .
properties
IUPAC Name |
3-methyl-5-pyrrolidin-2-yl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-5-8(11-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMAXCRZQLWZFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569812 | |
Record name | 3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-pyrrolidin-2-ylisoxazole | |
CAS RN |
851434-82-7 | |
Record name | 3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-5-(pyrrolidin-2-yl)-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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